2-bromo-N-cyclopropyl-N-phenyl-acetamide
Description
2-Bromo-N-cyclopropyl-N-phenyl-acetamide is a brominated acetamide derivative featuring a cyclopropyl and phenyl group attached to the nitrogen atom of the acetamide backbone. The bromine atom at the α-position of the acetamide group suggests reactivity in nucleophilic substitution reactions, while the cyclopropyl and aryl substituents may influence steric and electronic characteristics .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
2-bromo-N-cyclopropyl-N-phenylacetamide |
InChI |
InChI=1S/C11H12BrNO/c12-8-11(14)13(10-6-7-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
UPSPOEZMHVLDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC=CC=C2)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-bromo-N-cyclopropyl-N-phenyl-acetamide with structurally related bromoacetamides:
Physicochemical and Reactivity Trends
- Electronic Effects : The electron-withdrawing nitro group in 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide increases the electrophilicity of the bromine atom, enhancing its reactivity in substitution reactions compared to the target compound .
- Hydrogen Bonding : The hydroxyl group in 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide facilitates hydrogen bonding, influencing solubility and supramolecular assembly, as described in Etter’s graph set analysis .
Crystallographic and Computational Insights
- Structure Validation : Tools like SHELXL () are critical for refining crystal structures of bromoacetamides, though the target compound’s structural data remain unreported .
- Supramolecular Interactions : The phenyl and cyclopropyl groups in the target compound may adopt unique packing motifs, differing from hydrogen-bond-driven assemblies in hydroxyl- or nitro-substituted analogs .
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